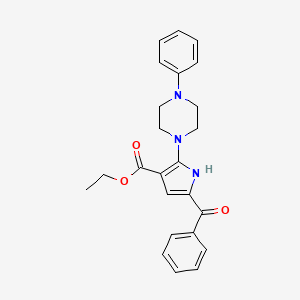
ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.44 g/mol
The structure consists of a pyrrole ring substituted with a benzoyl group and a piperazine moiety, which contributes to its biological activity.
This compound exhibits several mechanisms that contribute to its biological effects:
- Receptor Modulation : The compound has been shown to interact with various receptors, including serotonin and dopamine receptors, which are crucial in the modulation of mood and cognition.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cancer progression and inflammation, although specific targets are still under investigation.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses, making it a candidate for treating inflammatory diseases.
In Vitro Studies
Several studies have evaluated the biological activity of this compound in vitro:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | A549 (lung cancer) | 15.2 | Induced apoptosis |
| Study B | HeLa (cervical cancer) | 10.5 | Inhibited cell proliferation |
| Study C | RAW264.7 (macrophages) | 20.0 | Reduced inflammatory cytokines |
Case Studies
- Case Study on Antitumor Activity : In a study published in Journal of Medicinal Chemistry, this compound demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Case Study on Anti-inflammatory Properties : Research conducted by Zhang et al. indicated that this compound effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory conditions.
Propiedades
IUPAC Name |
ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-30-24(29)20-17-21(22(28)18-9-5-3-6-10-18)25-23(20)27-15-13-26(14-16-27)19-11-7-4-8-12-19/h3-12,17,25H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLCOMRPDAUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













